molecular formula C18H14N2O4 B5065208 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol

1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol

Cat. No. B5065208
M. Wt: 322.3 g/mol
InChI Key: PNPBEISDYXVPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol, also known as MNPN, is a chemical compound that has gained significant attention in the field of scientific research. It is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes.

Scientific Research Applications

1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and signal transduction pathways. It has been shown to selectively inhibit certain enzymes, such as protein tyrosine phosphatases, which are involved in various cellular processes. 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has also been used to study the role of these enzymes in diseases such as cancer, diabetes, and autoimmune disorders.

Mechanism of Action

1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol acts as a competitive inhibitor of certain enzymes, binding to the active site and preventing the substrate from binding. It has been shown to selectively inhibit certain enzymes, such as protein tyrosine phosphatases, while having little effect on others. This selectivity makes 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol a valuable tool in the study of various biochemical and physiological processes.
Biochemical and Physiological Effects:
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has several advantages as a research tool. It is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes. 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol is also relatively easy to synthesize, allowing for large-scale production. However, 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has some limitations as well. It is highly reactive and can be toxic at high concentrations, making careful handling and storage necessary. Additionally, its selectivity can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol. One area of interest is the development of 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol analogs with improved selectivity and potency. Another area of interest is the study of the role of protein tyrosine phosphatases in various diseases and the potential therapeutic applications of 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol. Additionally, 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol could be used in the development of new diagnostic tools for diseases such as cancer and autoimmune disorders. Overall, 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has significant potential as a research tool and therapeutic agent, and further research is needed to fully explore its applications.

Synthesis Methods

1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-nitrobenzaldehyde with 2-naphthol in the presence of a catalyst. The resulting product is then treated with a reducing agent to yield 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol. This synthesis method has been optimized to produce high yields of pure 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol.

properties

IUPAC Name

1-[(4-methoxy-2-nitrophenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-13-7-8-16(17(10-13)20(22)23)19-11-15-14-5-3-2-4-12(14)6-9-18(15)21/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPBEISDYXVPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{(E)-[(4-methoxy-2-nitrophenyl)imino]methyl}naphthalen-2-ol

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